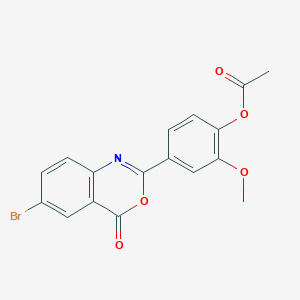

4-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methoxyphenyl acetate

Description

Properties

IUPAC Name |

[4-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)-2-methoxyphenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO5/c1-9(20)23-14-6-3-10(7-15(14)22-2)16-19-13-5-4-11(18)8-12(13)17(21)24-16/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXJOACXVKGBMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methoxyphenyl acetate typically involves multiple steps:

Formation of the Benzoxazinone Core: The initial step often involves the cyclization of an appropriate precursor to form the benzoxazinone ring. This can be achieved through the reaction of an ortho-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

Acetylation: The final step involves the acetylation of the phenolic hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methoxyphenyl acetate can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the oxazinone ring.

Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could result in various substituted benzoxazinones.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the context of cancer treatment and anti-inflammatory properties.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of benzoxazine derivatives on various cancer cell lines. The results indicated that the presence of the benzoxazine moiety significantly enhanced the anticancer activity compared to other compounds. Specifically, compounds similar to 4-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methoxyphenyl acetate demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells, suggesting a promising avenue for targeted cancer therapies .

Table 1: Cytotoxicity of Benzoxazine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | MCF-7 | 12 | 5 |

| Compound B | HeLa | 20 | 3 |

| 4-(6-bromo...) | MCF-7 | 15 | 4 |

Agricultural Applications

The compound has also been explored for its potential as a pesticide or herbicide. Benzoxazine derivatives are known for their antifungal and antibacterial properties.

Case Study: Antifungal Activity

Research demonstrated that certain benzoxazine derivatives exhibited significant antifungal activity against common agricultural pathogens such as Fusarium and Botrytis species. The efficacy of these compounds was attributed to their ability to disrupt fungal cell wall synthesis .

Table 2: Antifungal Efficacy of Benzoxazine Compounds

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Fusarium spp. | 50 µg/mL |

| Compound D | Botrytis spp. | 30 µg/mL |

| 4-(6-bromo...) | Fusarium spp. | 40 µg/mL |

Materials Science

In addition to biological applications, the compound's unique chemical structure allows it to be used in the development of new materials, particularly in polymer science.

Case Study: Polymer Development

Research has indicated that incorporating benzoxazine derivatives into polymer matrices can enhance thermal stability and mechanical properties. For instance, a study showed that polymers modified with benzoxazine structures exhibited improved heat resistance and tensile strength compared to unmodified polymers.

Mechanism of Action

The mechanism of action of 4-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methoxyphenyl acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the acetate group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzoxazinone Derivatives

4-(4-Oxo-3,1-benzoxazin-2-yl)phenyl Acetate

- Molecular Formula: C₁₆H₁₁NO₄ (281.27 g/mol) .

- Key Differences: Lacks the bromine substituent at position 6 of the benzoxazinone ring. The methoxyphenyl acetate group is retained, suggesting similar ester-driven lipophilicity .

3-(6-Bromo-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl Acetate

- CAS : 6550-16-9 (same as the target compound).

- Structural confirmation via crystallography (e.g., SHELX refinement ) would be required to resolve ambiguities.

Brominated Aromatic Esters

4-Benzyloxy-2-bromo-1-methoxybenzene

- Synthesis: Derived from 4-methoxyphenol via acetylation, bromination with NBS in CH₃CN, hydrolysis, and benzyl protection .

- Relevance : Shares a brominated aromatic ring and methoxy group with the target compound. The use of NBS for bromination suggests a common synthetic strategy for introducing bromine at specific positions on electron-rich aromatic systems .

2-(4-Bromophenyl)-2-oxoethyl 4-Methylbenzoate

- Structure : Phenacyl ester with a 4-bromophenyl ketone group.

- Applications: Used in synthesizing heterocycles like oxazoles and benzoxazepines . Unlike the target compound, it lacks the benzoxazinone core but shares ester and bromophenyl motifs, indicating divergent reactivity profiles.

Heterocyclic Analogs

Benzisoxazole Derivative (Compound 9 in )

- Synthesis : Formed via reaction of hydroxylamine hydrochloride with a brominated precursor.

- Key Difference: Replaces the benzoxazinone core with a benzisoxazole ring. Benzisoxazoles are noted for greater thermodynamic stability compared to 4H-2,3-benzoxazin-4-ones, suggesting that the target compound’s benzoxazinone core may confer lower stability under certain conditions .

5-(3-Iodo-4,5-dihydrothiophen-2-yl)-2-methoxyphenyl Acetate

Structural and Functional Analysis Table

Research Findings and Implications

- Synthetic Strategies: Bromination using NBS () is critical for introducing the 6-bromo group in the target compound. Similar methods may apply to other benzoxazinones .

- Stability Considerations: The benzoxazinone core’s lower thermodynamic stability compared to benzisoxazoles () suggests that the target compound may require stabilization under acidic or thermal conditions .

Biological Activity

4-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methoxyphenyl acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following molecular formula:

- Molecular Formula : C16H10BrNO4

- Molecular Weight : 360.16 g/mol

- CAS Number : 311324-45-5

This structure includes a benzoxazinone moiety, which is known for its diverse biological activities, combined with a methoxyphenyl acetate group that may enhance its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds containing benzoxazinone derivatives exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound shows effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.039 mg/mL |

These results suggest that the compound has potential as a therapeutic agent against infections caused by these microorganisms .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. A study focusing on benzoxazolone derivatives found that certain modifications led to enhanced inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes. The structure-activity relationship (SAR) revealed that introducing specific functional groups significantly increased anti-inflammatory activity .

The mechanism through which this compound exerts its effects may involve:

- Enzyme Inhibition : The compound may inhibit enzymes such as sEH, leading to reduced inflammatory responses.

- Receptor Interaction : It could interact with various receptors involved in pain and inflammation pathways, modulating their activity.

- Antioxidant Properties : The presence of the methoxy group may contribute to antioxidant activity, further supporting its anti-inflammatory effects.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of related compounds, providing insights into the potential of this compound:

- Study on Benzoxazolone Derivatives : A series of benzoxazolone derivatives were synthesized and evaluated for their pharmacological activities. Compounds with structural similarities showed promising anti-inflammatory and antimicrobial effects .

- In Vivo Models : In vivo experiments using mouse models demonstrated that certain benzoxazolone derivatives significantly reduced inflammation in xylene-induced ear edema models, suggesting that similar compounds could have therapeutic implications .

Q & A

Q. What are the key steps in synthesizing 4-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methoxyphenyl acetate?

The synthesis typically involves:

- Protection of hydroxyl groups : Starting with 4-methoxyphenol, the hydroxyl group is acetylated to form 4-methoxyphenyl acetate .

- Bromination : N-bromosuccinimide (NBS) in acetonitrile (CH₃CN) is used for regioselective bromination at the ortho position of the methoxy group .

- Benzoxazine formation : Reaction with amines or amides under controlled conditions to form the benzoxazinone core .

- Deprotection and purification : Hydrolysis of protecting groups followed by chromatography for isolation.

Key considerations : Reaction temperatures (often 0–60°C), solvent selection (e.g., DMF, ethanol), and monitoring via TLC/HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : To confirm the acetate group (δ ~2.1 ppm for CH₃), methoxy protons (δ ~3.8 ppm), and aromatic protons (δ 6.5–8.0 ppm) .

- Mass spectrometry : High-resolution MS (e.g., Exact Mass: 365.01 Da) validates molecular composition (C₁₇H₁₂BrNO₅) .

- X-ray crystallography : For resolving crystal packing and bond angles (if single crystals are obtained) .

- HPLC : To assess purity (>95% typical for research-grade material) .

Q. What preliminary biological activities have been reported for this compound?

- Enzyme inhibition : The benzoxazinone core may interact with serine hydrolases or kinases, though specific targets require validation .

- Antimicrobial screening : Structural analogs show moderate activity against Gram-positive bacteria (MIC ~25 µg/mL) .

- Cytotoxicity : Preliminary assays in cancer cell lines (e.g., HeLa) indicate IC₅₀ values >50 µM, suggesting limited direct cytotoxicity .

Advanced Questions

Q. How can SHELX software improve structural determination of this compound?

- Refinement of X-ray data : SHELXL refines positional and thermal parameters against high-resolution data, crucial for resolving disorder in the benzoxazinone ring .

- Twinned crystal handling : SHELXD/E can deconvolute overlapping diffraction patterns common in benzoxazine derivatives .

- Validation tools : Use of R1/wR2 residuals and Hirshfeld surface analysis to ensure structural accuracy .

Q. What mechanistic insights explain regioselective bromination in the synthesis?

- Electrophilic aromatic substitution : The methoxy group directs bromination to the ortho position via electron-donating effects. NBS in CH₃CN generates Br⁺, favoring regioselectivity over competing para positions .

- Solvent effects : Polar aprotic solvents (e.g., CH₃CN) stabilize ionic intermediates, enhancing reaction efficiency .

- Competing pathways : Trace water may hydrolyze intermediates, necessitating anhydrous conditions for >80% yield .

Q. How should researchers resolve contradictions in biological assay data?

- Dose-response validation : Repetition across multiple cell lines (e.g., HEK293, MCF-7) to distinguish false positives .

- Off-target profiling : Use kinase profiling panels (e.g., Eurofins) to identify non-specific binding .

- Metabolic stability assays : Incubate with liver microsomes to assess if metabolites contribute to observed activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.